

FT-IR and mass spectrometry analysis of 3-Fluoropyridine-2-carboxamide

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Compound of Interest

Compound Name: 3-Fluoropyridine-2-carboxamide

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of **3-Fluoropyridine-2-carboxamide**

Abstract

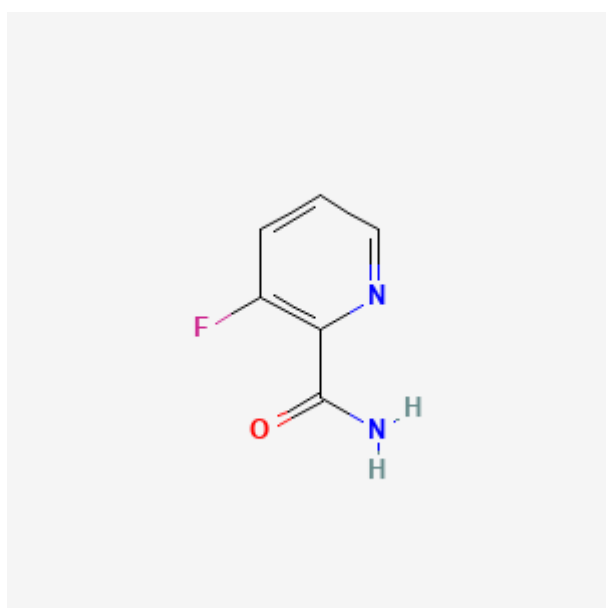
This technical guide provides a comprehensive examination of the analytical methodologies for the structural characterization of **3-Fluoropyridine-2-carboxamide** (CAS: 152126-32-4), a key heterocyclic building block in medicinal chemistry and drug development.^{[1][2]} We present detailed protocols and theoretical justifications for the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The guide focuses on the interpretation of spectral data, including the assignment of characteristic vibrational frequencies in FT-IR and the elucidation of fragmentation pathways in mass spectrometry. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the structural verification and quality control of complex organic molecules.

Molecular Overview

3-Fluoropyridine-2-carboxamide is a derivative of picolinamide (pyridine-2-carboxamide) featuring a fluorine atom at the 3-position of the pyridine ring. This substitution significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization essential.

Table 1: Physicochemical Properties of **3-Fluoropyridine-2-carboxamide**

Property	Value	Reference
Molecular Formula	C ₆ H ₅ FN ₂ O	[1][2]
Molecular Weight	140.11 g/mol	[1]
Exact Mass	140.03859095 Da	[1]
CAS Number	152126-32-4	[1][2]
Synonyms	3-Fluoropyridine-2-carboxamide	[1]



Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups, providing critical evidence for structural confirmation.

Causality in FT-IR: Why It Works for This Molecule

The structure of **3-Fluoropyridine-2-carboxamide** contains several distinct functional groups with characteristic IR absorptions: the primary amide (-CONH₂), the fluorinated pyridine ring, and aromatic C-H bonds. The precise frequencies of these vibrations are sensitive to the local

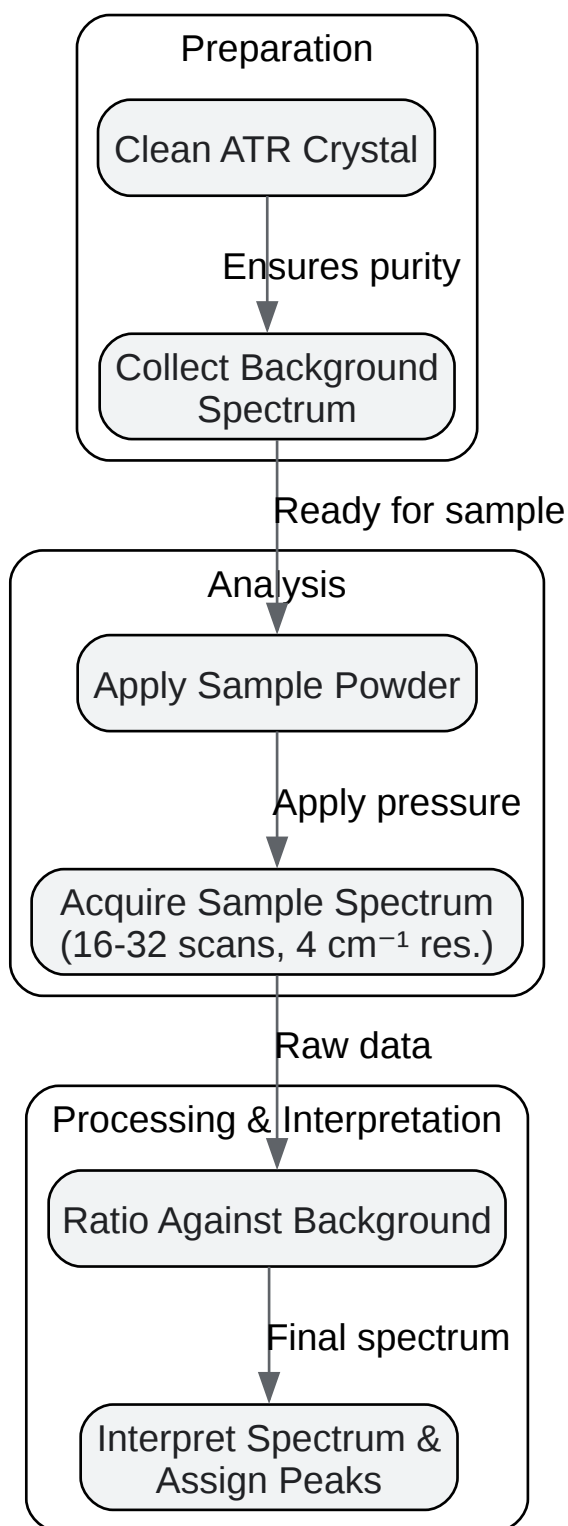
chemical environment, including electronic effects from the fluorine substituent and resonance within the aromatic system. Therefore, FT-IR provides a robust method to confirm the presence and connectivity of these key structural motifs.

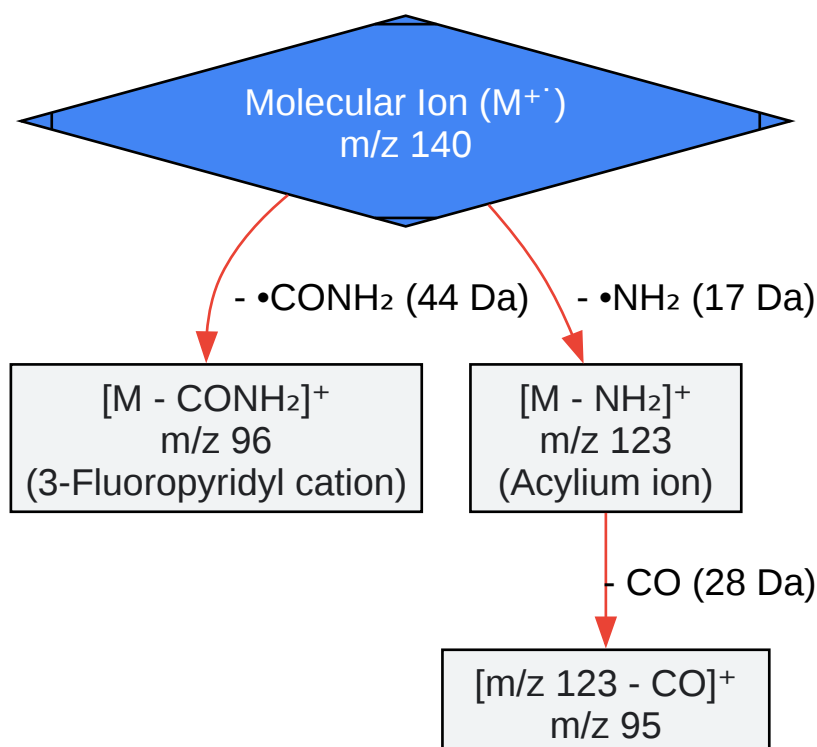
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small amount (1-2 mg) of the **3-Fluoropyridine-2-carboxamide** powder onto the center of the ATR crystal.
- **Pressure Application:** Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

FT-IR Analysis Workflow





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